molecular formula C11H12O3 B1645281 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 53567-96-7

6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B1645281
CAS No.: 53567-96-7
M. Wt: 192.21 g/mol
InChI Key: RRYULKFLVMRGPW-UHFFFAOYSA-N
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Description

6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and a carboxylic acid group on a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Hydroxylation of Tetrahydronaphthalene: : One common method involves the hydroxylation of 1,2,3,4-tetrahydronaphthalene using oxidizing agents such as potassium permanganate or osmium tetroxide. The reaction typically occurs under mild conditions, yielding the desired hydroxylated product.

  • Carboxylation: : The introduction of the carboxylic acid group can be achieved through carboxylation reactions. For instance, the hydroxylated intermediate can be subjected to carboxylation using carbon dioxide in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are used to facilitate the hydroxylation and carboxylation steps. The reactions are typically carried out in large reactors under controlled temperatures and pressures to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group in 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

  • Reduction: : The carboxylic acid group can be reduced

Properties

IUPAC Name

6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h3-4,6,9,12H,1-2,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYULKFLVMRGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

16.6 g (50 mmol) of the 6-decyloxynaphthalene-2-carboxylic acid obtained in the first stage was heated under reflux at 130° C. for 7 hours in the presence of 250 cc of acetic acid and 86.5 g (0.5 mol) of 47% hydrobromic acid. To the reaction mixture was added distilled water, and then the resulting mixture was concentrated under reduced pressure to obtain 10.60 g (50 mmol) of 1,2,3,4-tetrahydro-6-hydroxynaphthalene-2-carboxylic acid.
Name
6-decyloxynaphthalene-2-carboxylic acid
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Synthesis routes and methods II

Procedure details

Liquid ammonia (7 equi.) is condensed into a solution of 6-hydroxy-naphthalene-2-carboxylic acid (15) (1 equi) in ethanol (1.2 mL/mmole) at −78 C. Sodium (4.3 equi.) was added in 4 portions to the reaction mixture. Each portion gave blue color, but it disappeared quickly. The reaction mixture was stirred for 20 min, ammonium chloride (4.3 equi.) was added, it was stirred for another 1 h and anmmonia was distilled off by warming reaction pot to room temperature. The reaction mixture was quenched with water and 10% hydrochloric acid, extracted with ethyl acetate, washed with brine, dried over MgSO4, and concentrated in vacuo. Purification by recrystallization from acetonitrile gave 6-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid (29) as a white solid (73%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 2
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 3
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 5
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 6
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

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